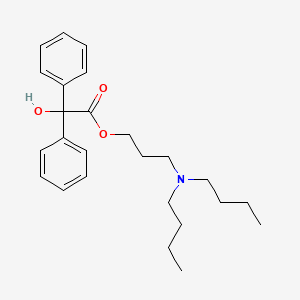
Benzilic acid, 3-(dibutylamino)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzilic acid, 3-(dibutylamino)propyl ester is an organic compound that belongs to the class of esters derived from benzilic acid This compound is characterized by the presence of a benzilic acid moiety esterified with a 3-(dibutylamino)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzilic acid, 3-(dibutylamino)propyl ester typically involves the esterification of benzilic acid with 3-(dibutylamino)propyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: Benzilic acid, 3-(dibutylamino)propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Benzilic acid, 3-(dibutylamino)propyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzilic acid, 3-(dibutylamino)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzilic acid and 3-(dibutylamino)propyl alcohol, which may interact with enzymes and receptors in biological systems. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Benzilic acid esters: Other esters derived from benzilic acid with different alcohol groups.
Dibutylamino esters: Esters containing the dibutylamino group but derived from different carboxylic acids
Uniqueness: Benzilic acid, 3-(dibutylamino)propyl ester is unique due to its specific combination of the benzilic acid moiety and the 3-(dibutylamino)propyl group.
Properties
CAS No. |
78186-54-6 |
|---|---|
Molecular Formula |
C25H35NO3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-(dibutylamino)propyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C25H35NO3/c1-3-5-18-26(19-6-4-2)20-13-21-29-24(27)25(28,22-14-9-7-10-15-22)23-16-11-8-12-17-23/h7-12,14-17,28H,3-6,13,18-21H2,1-2H3 |
InChI Key |
SBRCAXINFANJME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
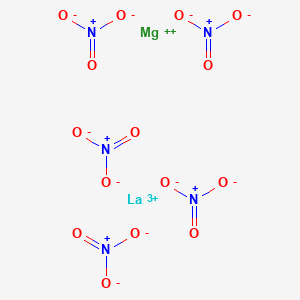
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
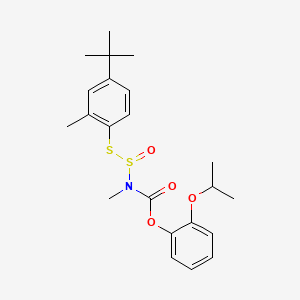
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)
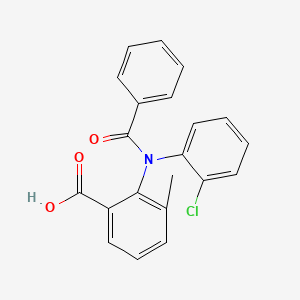

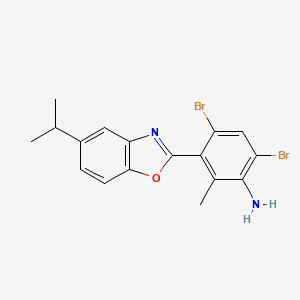
![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)


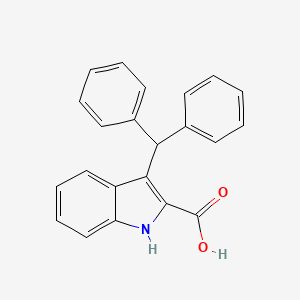

![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
